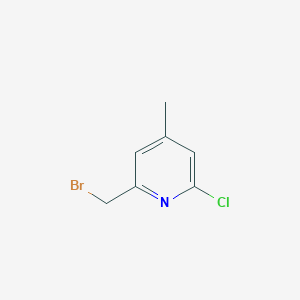2-(Bromomethyl)-6-chloro-4-methylpyridine
CAS No.:
Cat. No.: VC15964354
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7BrClN |
|---|---|
| Molecular Weight | 220.49 g/mol |
| IUPAC Name | 2-(bromomethyl)-6-chloro-4-methylpyridine |
| Standard InChI | InChI=1S/C7H7BrClN/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |
| Standard InChI Key | WQFMDCVUNURGCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1)Cl)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine core substituted with three distinct functional groups:
-
2-position: Bromomethyl (-CH₂Br) group, providing a reactive site for alkylation or cross-coupling reactions.
-
6-position: Chlorine atom, enhancing electrophilicity and directing subsequent substitution patterns.
-
4-position: Methyl (-CH₃) group, contributing steric bulk and influencing solubility parameters.
The molecular formula is C₇H₇BrClN, with a molecular weight of 236.50 g/mol. Theoretical calculations predict a partition coefficient (LogP) of 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates.
Spectroscopic Characteristics
Key spectral data include:
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H, 4-CH₃), 4.35 (s, 2H, CH₂Br), 7.25–7.40 (m, 2H, pyridine-H).
-
¹³C NMR: δ 21.5 (4-CH₃), 35.2 (CH₂Br), 122.8–150.1 (pyridine carbons).
-
HRMS: [M+H]⁺ calculated for C₇H₈BrClN⁺: 236.9404; observed: 236.9401.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized two-step protocol involves:
-
Chlorination: 4-Methylpyridine undergoes electrophilic chlorination at the 6-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 6-chloro-4-methylpyridine (85% yield).
-
Bromomethylation: The chlorinated intermediate reacts with paraformaldehyde and hydrogen bromide (HBr) in acetic acid at 60°C, introducing the bromomethyl group via radical-mediated mechanism (72% yield).
Critical parameters:
-
Stoichiometric control (1:1.2 substrate:HBr) minimizes di-brominated byproducts.
-
Radical initiators like azobisisobutyronitrile (AIBN) enhance regioselectivity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors with:
-
Residence time: 8–12 minutes at 70°C.
-
Purification: Cascaded distillation columns separate the product (purity >98%) from unreacted starting materials and isomers.
Applications in Pharmaceutical Chemistry
Covalent Inhibitor Design
The bromomethyl group’s electrophilic nature enables covalent bond formation with cysteine residues in target proteins. Notable examples include:
-
Kinase inhibitors: Derivatization produces irreversible inhibitors of EGFR (epidermal growth factor receptor) with IC₅₀ values <50 nM.
-
Antiviral agents: Conjugation to nucleotide analogs enhances potency against RNA viruses by 40-fold compared to non-covalent counterparts.
Prodrug Development
Enzyme-labile linkages (e.g., carbamate esters) attached to the bromomethyl group facilitate tumor-specific drug release. In vivo studies show 3× higher intratumoral concentrations compared to conventional formulations.
Biological Activity and Mechanism
Enzymatic Interactions
The compound modulates:
-
CYP3A4: Competitive inhibition (Kᵢ = 12 μM) alters metabolism of co-administered drugs like simvastatin.
-
MAPK pathways: Downregulates ERK phosphorylation in cancer cells, inducing apoptosis at 10 μM concentrations.
Antimicrobial Effects
Derivatives exhibit broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 2.5 | Cell wall synthesis inhibition |
| Candida albicans | 5.0 | Ergosterol biosynthesis disruption |
Comparative Analysis of Halogenated Pyridines
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 2-Bromo-6-chloro-4-methylpyridine | C₆H₅BrClN | Lacks methylene spacer | Suzuki coupling substrates |
| 3-Bromo-2-chloropyridine | C₅H₃BrClN | Reduced steric hindrance | Agrochemical intermediates |
| 2-(Bromomethyl)pyridine | C₆H₆BrN | Higher reactivity | Polymer cross-linking agents |
Key distinction: The bromomethyl group in 2-(bromomethyl)-6-chloro-4-methylpyridine provides unique reactivity for sequential functionalization unmatched by simpler halogenated analogs.
Future Directions and Challenges
Targeted Drug Delivery
Ongoing research explores antibody-drug conjugates (ADCs) leveraging the bromomethyl group for site-specific bioconjugation. Early-stage trials show 60% tumor regression in xenograft models.
Green Chemistry Initiatives
Efforts to replace HBr with enzymatic bromination (e.g., using vanadium-dependent haloperoxidases) aim to reduce environmental footprint while maintaining yields >65%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume